molecular formula C34H22N2 B13697479 1,4-Di(9-carbazolyl)naphthalene

1,4-Di(9-carbazolyl)naphthalene

Cat. No.: B13697479
M. Wt: 458.5 g/mol
InChI Key: UYUWGIIRKBLBKJ-UHFFFAOYSA-N
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Description

1,4-Di(9-carbazolyl)naphthalene is a naphthalene derivative functionalized with two carbazole groups at the 1,4-positions. Carbazole, a heteroaromatic compound containing nitrogen, imparts electron-rich and hole-transporting properties, making this compound valuable in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. The rigid naphthalene core enhances thermal stability, while carbazole substituents facilitate charge transport through π-π stacking interactions. Despite its utility, direct experimental data on its optical, electronic, and vibrational properties are sparse in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

Molecular Formula

C34H22N2

Molecular Weight

458.5 g/mol

IUPAC Name

9-(4-carbazol-9-ylnaphthalen-1-yl)carbazole

InChI

InChI=1S/C34H22N2/c1-2-12-28-27(11-1)33(35-29-17-7-3-13-23(29)24-14-4-8-18-30(24)35)21-22-34(28)36-31-19-9-5-15-25(31)26-16-6-10-20-32(26)36/h1-22H

InChI Key

UYUWGIIRKBLBKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Di(9-carbazolyl)naphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 1,4-dibromonaphthalene and 9-carbazolylboronic acid in the presence of a palladium catalyst. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial production methods for carbazole derivatives often involve similar cross-coupling reactions, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1,4-Di(9-carbazolyl)naphthalene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-Di(9-carbazolyl)naphthalene in optoelectronic applications involves the efficient transfer of charge carriers. The carbazole units in the compound act as electron donors, facilitating the movement of electrons through the material. This charge transfer is crucial for the compound’s performance in devices like OLEDs and photovoltaic cells .

Comparison with Similar Compounds

1,4-Bis(2-benzoxazolyl)naphthalene (C.I.367)

  • Structure : Naphthalene core with benzoxazole substituents at 1,4-positions.
  • Key Properties :
    • Fluorescence : Exhibits strong fluorescence, with a detection limit of 0.1 mg/L in HPLC analysis .
    • Applications : Used as a fluorescent whitener in plastics and packaging materials due to high quantum yield .
  • Comparison : Unlike carbazole, benzoxazole is an electron-deficient moiety. This difference reduces hole-transport efficiency but enhances fluorescence, making C.I.367 more suitable for optical applications than electronic devices.

1,4-Naphthalenedione (CAS 130-15-4)

  • Structure : Naphthalene core with ketone groups at 1,4-positions.
  • Key Properties :
    • Electron-Withdrawing Effects : The carbonyl groups reduce electron density on the aromatic core, making it less suitable for charge transport .
    • Vibrational Modes : THz spectroscopy reveals distinct high-frequency resonances attributed to hydroxyl motions in derivatives like 1,4-dihydroxynaphthalene, contrasting with carbazole’s nitrogen-driven vibrations .
  • Comparison : The electron-withdrawing nature of ketones limits applications in conductive materials, whereas carbazole’s electron-donating properties favor use in semiconductors.

4,5-Di(9H-carbazol-9-yl)phthalonitrile

  • Structure : Phthalonitrile core with carbazole substituents at 4,5-positions.
  • Key Properties :
    • Electronic Behavior : The phthalonitrile core introduces electron-deficient characteristics, balancing carbazole’s hole-transport properties for ambipolar charge transport .
    • Thermal Stability : Reported purity of 97% suggests high synthetic control, critical for device fabrication .

Comparative Data Table

Compound Core Substituents Key Properties Applications Reference
1,4-Di(9-carbazolyl)naphthalene Naphthalene Carbazole High hole mobility, thermal stability OLEDs, photovoltaics N/A
1,4-Bis(2-benzoxazolyl)naphthalene Naphthalene Benzoxazole Strong fluorescence (λex=350 nm) Fluorescent whiteners
1,4-Naphthalenedione Naphthalene Ketone Electron-withdrawing, vibrational complexity Chemical intermediates
4,5-Di(9H-carbazol-9-yl)phthalonitrile Phthalonitrile Carbazole Ambipolar charge transport Organic semiconductors

Optical and Electronic Properties

  • Fluorescence Efficiency: C.I.367 outperforms carbazole derivatives in fluorescence due to benzoxazole’s rigid, planar structure, which minimizes non-radiative decay . Carbazole’s bulkier structure may reduce fluorescence quantum yield but enhances thermal stability.
  • Charge Transport :
    • Carbazole-substituted compounds exhibit superior hole mobility compared to ketone or benzoxazole analogues. For example, 4,5-Di(9H-carbazol-9-yl)phthalonitrile demonstrates ambipolar transport, a feature absent in 1,4-naphthalenedione .

Vibrational Spectroscopy Insights

  • THz Spectra :
    • Naphthalene derivatives with hydroxyl groups (e.g., 1,4-dihydroxynaphthalene) show high-frequency vibrational modes (~4–6 THz) linked to O–H motions, whereas carbazole’s N–H or C–N vibrations may occur at lower frequencies .
    • Computational limitations (e.g., AM1 methods) in predicting THz spectra highlight the need for advanced modeling to resolve carbazole-substituted systems .

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